molecular formula C17H17F3N6O2S B2777509 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2320663-48-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2777509
CAS RN: 2320663-48-5
M. Wt: 426.42
InChI Key: PIXVRYLYMCRXEP-UHFFFAOYSA-N
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Description

This compound is a small molecule with the chemical formula C18H18F3N5 . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles, which are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability .


Physical And Chemical Properties Analysis

The average mass of this compound is 361.364 Da and its mono-isotopic mass is 361.151428 Da . It is a small molecule and is classified as an experimental compound .

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. These results position it alongside the first-line antibacterial agent ampicillin.

Antitumor Potential

Triazolo[4,3-a]pyrazine derivatives have also been investigated for their antitumor activities. Specifically, 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives exhibited potent antiproliferative effects against A549, Bewo, and MCF-7 cells . Further exploration of their mechanisms and potential as anticancer agents is warranted.

Energetic Materials

Fused-triazole derivatives, including those based on 1,2,4-triazolo[1,5-a]pyridines, have been studied for their thermostability and energetic properties . These materials exhibit insensitivity, good thermal stability, and comparable detonation properties, making them attractive candidates for applications in energetic formulations.

Mechanochemical Synthesis

In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition in the presence of copper acetate . This innovative approach offers an alternative route for synthesizing related compounds.

Future Directions

The synthesis method of this compound offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the development of new drugs with improved physicochemical and pharmacological properties.

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-24(29(27,28)10-12-3-2-4-13(7-12)17(18,19)20)14-8-25(9-14)16-6-5-15-22-21-11-26(15)23-16/h2-7,11,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVRYLYMCRXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

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